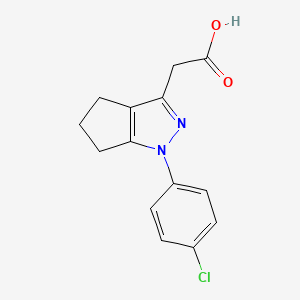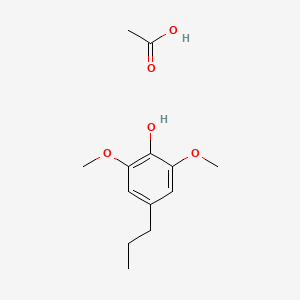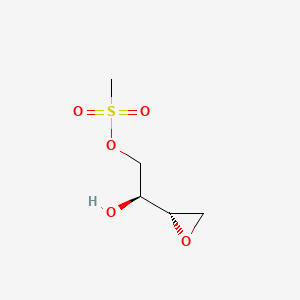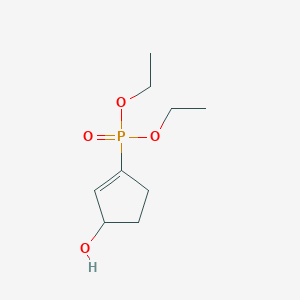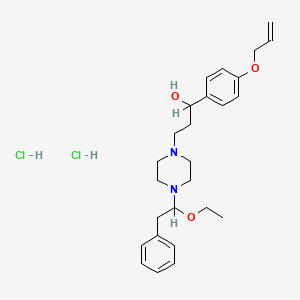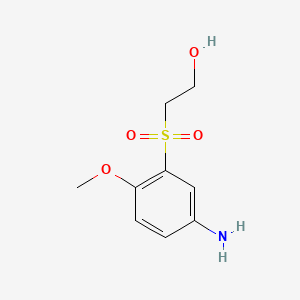![molecular formula C16H18N2O B14697803 N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea CAS No. 25145-36-2](/img/structure/B14697803.png)
N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea typically involves the reaction of 4-methylphenyl isocyanate with (1S)-1-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-N’-phenylethylurea
- N-(4-Methylphenyl)-N’-[(1R)-1-phenylethyl]urea
- N-(4-Methylphenyl)-N’-[(1S)-1-(4-methylphenyl)ethyl]urea
Uniqueness
N-(4-Methylphenyl)-N’-[(1S)-1-phenylethyl]urea is unique due to its specific stereochemistry and the presence of both a methylphenyl and a phenylethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
25145-36-2 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[(1S)-1-phenylethyl]urea |
InChI |
InChI=1S/C16H18N2O/c1-12-8-10-15(11-9-12)18-16(19)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H2,17,18,19)/t13-/m0/s1 |
InChI Key |
WUGZOMQSZFLEKI-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N[C@@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



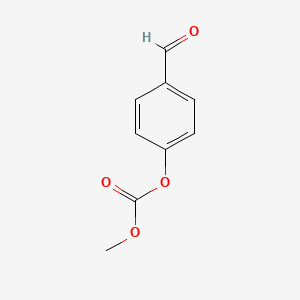
![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)

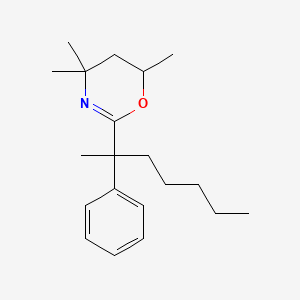

![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
